molecular formula C21H20F2N6O3 B6455179 5-fluoro-2-(4-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetyl}piperazin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548981-05-9

5-fluoro-2-(4-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetyl}piperazin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6455179
CAS No.: 2548981-05-9
M. Wt: 442.4 g/mol
InChI Key: FSRBKHPAGRJHDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyridazinone, a piperazine, and a dihydropyrimidinone. These groups are common in medicinal chemistry and are often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl groups would likely contribute to the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorine atoms could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of a piperazine, a common moiety in neurological drugs, one possibility is that this compound could interact with neurotransmitter receptors .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental studies. It’s important to note that while fluorinated compounds are often stable and safe, certain fluorinated compounds can pose hazards due to their high reactivity .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given its complex structure and the presence of several functional groups common in medicinal chemistry, it could have potential as a pharmaceutical agent .

Properties

IUPAC Name

5-fluoro-2-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N6O3/c1-13-19(23)20(32)25-21(24-13)28-10-8-27(9-11-28)18(31)12-29-17(30)7-6-16(26-29)14-2-4-15(22)5-3-14/h2-7H,8-12H2,1H3,(H,24,25,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRBKHPAGRJHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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